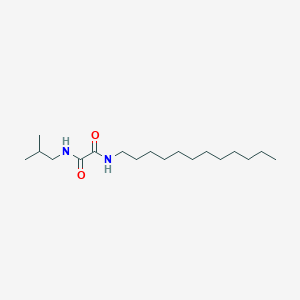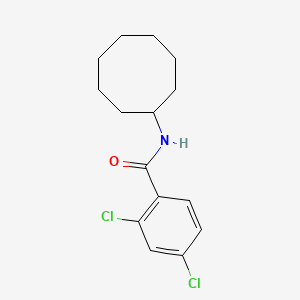![molecular formula C22H18Br2N2O3 B15012101 2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15012101.png)
2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound characterized by its brominated benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: The formation of the imine linkage through the reaction of an aldehyde with an amine.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the amine with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethoxy groups.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary amine derivative is a common product.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine atoms and the imine linkage play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-BROMO-N-{4-[(E)-[(5-BROMO-3-METHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE
- 2-BROMO-N-{4-[(E)-[(5-BROMO-3-HYDROXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE
Comparison:
- Unique Features: The presence of the ethoxy group in 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE distinguishes it from similar compounds, potentially affecting its solubility and reactivity.
- Chemical Properties: The ethoxy group may also influence the compound’s electronic properties, altering its behavior in chemical reactions compared to its methoxy or hydroxy analogs.
Propiedades
Fórmula molecular |
C22H18Br2N2O3 |
|---|---|
Peso molecular |
518.2 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18Br2N2O3/c1-2-29-20-12-15(23)11-14(21(20)27)13-25-16-7-9-17(10-8-16)26-22(28)18-5-3-4-6-19(18)24/h3-13,27H,2H2,1H3,(H,26,28) |
Clave InChI |
SJJLGMJGZAMPRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012019.png)

![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)

![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
![3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate](/img/structure/B15012045.png)

![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B15012076.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)

![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
